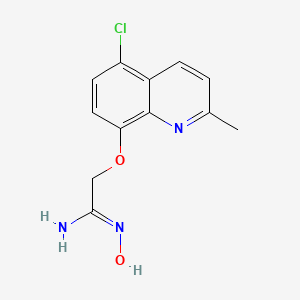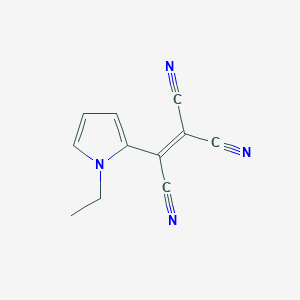
(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with an ethyl group and a tricarbonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 1-ethylpyrrole with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
2-Acetylpyrrole: A pyrrole derivative with an acetyl group, known for its use in flavor and fragrance industries.
1-Methyl-2-acetylpyrrole: Another pyrrole derivative with a methyl and acetyl group, used in organic synthesis.
Uniqueness
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is unique due to its tricarbonitrile moiety, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
138596-89-1 |
|---|---|
分子式 |
C11H8N4 |
分子量 |
196.21 g/mol |
IUPAC名 |
2-(1-ethylpyrrol-2-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H8N4/c1-2-15-5-3-4-11(15)10(8-14)9(6-12)7-13/h3-5H,2H2,1H3 |
InChIキー |
FWXPFXAWKOKLFM-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC=C1C(=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
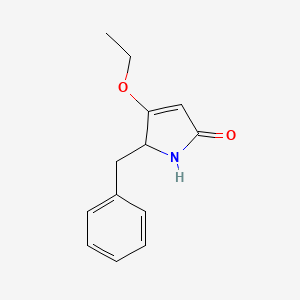
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
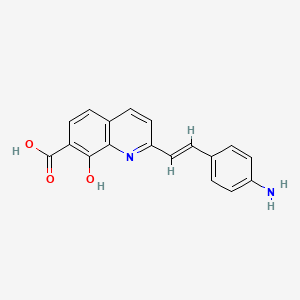
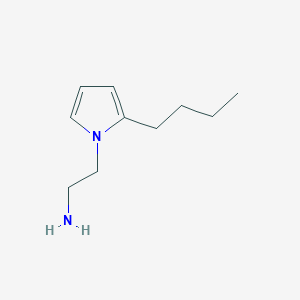
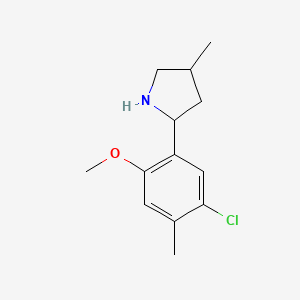
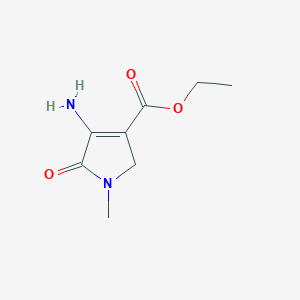
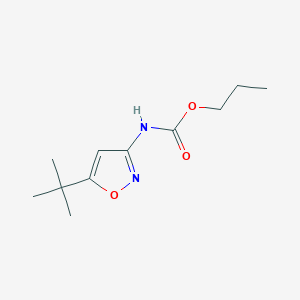
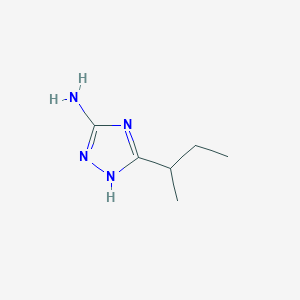
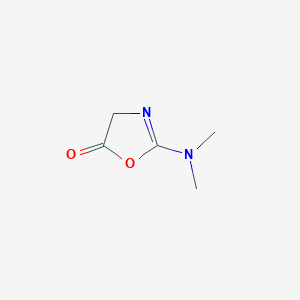
![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
